G1-PABA is a synthetic compound designed as a potential ligand for the G protein-coupled estrogen receptor 1 (GPER1) []. It belongs to a class of molecules being investigated for their anti-proliferative effects, particularly in the context of breast cancer research []. G1-PABA is a derivative of the G15/G1 analogue compounds, modified with a carboxyl group to enhance its affinity for GPER1 [].
The synthesis of G1-PABA is described in the paper "Selection of a GPER1 Ligand via Ligand-based Virtual Screening Coupled to Molecular Dynamics Simulations and Its Anti-proliferative Effects on Breast Cancer Cells" []. While the paper does not provide a detailed step-by-step synthesis protocol, it mentions that G1-PABA was synthesized by introducing a carboxyl group in place of the acetyl group found in the G1 analogue. This modification allows for the formation of amides with various moieties, aiming to increase the compound's affinity for GPER1 [].
Although a detailed molecular structure analysis is not explicitly provided in the literature, the paper mentions using in silico studies, including ligand-based and structure-based virtual screening, to understand the binding mechanism of G1-PABA with GPER1 []. These computational methods likely involve analyzing the three-dimensional structure of G1-PABA and its interactions with the receptor's binding site.
G1-PABA's primary mechanism of action is attributed to its interaction with GPER1 []. While the exact binding mechanism remains to be fully elucidated, studies suggest that G1-PABA's binding to GPER1 may interfere with estrogen-mediated signaling pathways, leading to decreased cell proliferation in breast cancer cells []. This effect was observed in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines [].
The primary scientific application of G1-PABA is in breast cancer research, particularly as a potential therapeutic agent targeting GPER1 []. In vitro studies demonstrate its ability to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) []. Further research is needed to explore its efficacy and safety profile in preclinical and clinical settings.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: